Cas no 143773-92-6 (Guanidine,N-[[3-(trimethylsilyl)phenyl]methyl]-)
![Guanidine,N-[[3-(trimethylsilyl)phenyl]methyl]- structure](https://it.kuujia.com/scimg/cas/143773-92-6x500.png)
143773-92-6 structure
Nome del prodotto:Guanidine,N-[[3-(trimethylsilyl)phenyl]methyl]-
Guanidine,N-[[3-(trimethylsilyl)phenyl]methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Guanidine,N-[[3-(trimethylsilyl)phenyl]methyl]-
- 2-[(3-trimethylsilylphenyl)methyl]guanidine
- 3-Trimethylsilylbenzylguanidine
- meta-Tmsbg
- 143773-92-6
- ((3-(Trimethylsilyl)phenyl)methyl)guanidine
- Guanidine, N-[[3-(trimethylsilyl)phenyl]methyl]-
- 1-(3-(Trimethylsilyl)benzyl)guanidine
- meta-(Trimethylsilyl)benzylguanidine
- Meta-trimethylsilylbenzylguanidine
- DTXSID50162541
- 3-trimethyl-silylbenzylguanidine
- Guanidine, ((3-(trimethylsilyl)phenyl)methyl)-
- SCHEMBL8661045
-
- Inchi: InChI=1S/C11H19N3Si/c1-15(2,3)10-6-4-5-9(7-10)8-14-11(12)13/h4-7H,8H2,1-3H3,(H4,12,13,14)
- Chiave InChI: SHOAMYMDGVKAET-UHFFFAOYSA-N
- Sorrisi: C[Si](C)(C)C1=CC=CC(CNC(N)=N)=C1
Proprietà calcolate
- Massa esatta: 221.13500
- Massa monoisotopica: 221.134824
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 229
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: niente
- Conta Tautomer: 2
- Superficie polare topologica: 64.4
- Carica superficiale: 0
Proprietà sperimentali
- Densità: 1.02
- Punto di ebollizione: 337.5°Cat760mmHg
- Punto di infiammabilità: 157.9°C
- Indice di rifrazione: 1.524
- PSA: 61.90000
- LogP: 2.40580
Guanidine,N-[[3-(trimethylsilyl)phenyl]methyl]- Letteratura correlata
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
4. Book reviews
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
143773-92-6 (Guanidine,N-[[3-(trimethylsilyl)phenyl]methyl]-) Prodotti correlati
- 2228209-32-1(1-{6,6-dimethylbicyclo3.1.1heptan-2-yl}cyclopropane-1-carbonitrile)
- 2680854-57-1(4-cyano-1-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid)
- 377084-05-4(3-(2,3,4-Trifluorophenyl)propanoic acid)
- 898648-04-9(1-3-({4-(4-ethylphenyl)amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenylethan-1-one)
- 843619-52-3(tert-Butyl 2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethylcarbamate)
- 1805398-92-8(Methyl 2-aminomethyl-4-bromo-5-cyanophenylacetate)
- 2228133-37-5(3-(2,6-dimethylphenyl)-3,3-difluoropropanoic acid)
- 1021122-66-6(N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide)
- 1808633-99-9(1-[2-(Benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile)
- 1341311-12-3(9-amino-6-oxa-2λ?-thiaspiro[4.5]decane-2,2-dione)
Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
